molecular formula C17H14O4S B161566 (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide CAS No. 132794-02-6

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide

Cat. No. B161566
M. Wt: 314.4 g/mol
InChI Key: OJYKFKKTLXEUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide, also known as DBM, is a synthetic compound with potential applications in scientific research. This compound is a member of the benzothiopyran family of compounds, which have been found to exhibit a wide range of biological activities. DBM has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism Of Action

The exact mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have a variety of biochemical and physiological effects. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can induce apoptosis, or programmed cell death, in cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have antioxidant properties, which can help protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in scientific research is its potential as a therapeutic agent in the treatment of various diseases. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further study. However, one limitation of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use.

Future Directions

There are many potential future directions for the study of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide. Further research is needed to fully understand the mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide and its potential applications in the treatment of various diseases. Studies are also needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use. In addition, future studies could investigate the use of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by oxidation with hydrogen peroxide. Other methods involve the reaction of 2-methoxybenzaldehyde with 4-chloro-2-hydroxybenzophenone in the presence of a base, followed by reduction with sodium borohydride.

Scientific Research Applications

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to have neuroprotective effects, making it a potential therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

132794-02-6

Product Name

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide

Molecular Formula

C17H14O4S

Molecular Weight

314.4 g/mol

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]-1,1-dioxothiochromen-4-one

InChI

InChI=1S/C17H14O4S/c1-21-15-8-4-2-6-12(15)10-13-11-22(19,20)16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+

InChI Key

OJYKFKKTLXEUFG-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CS(=O)(=O)C3=CC=CC=C3C2=O

SMILES

COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O

synonyms

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide

Origin of Product

United States

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